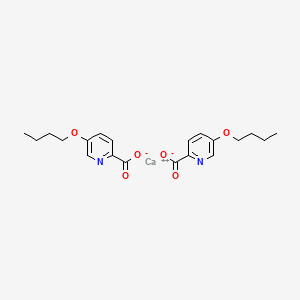
calcium;5-butoxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;5-butoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a calcium ion coordinated to the carboxylate group of 5-butoxypyridine-2-carboxylic acid. Pyridinecarboxylates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;5-butoxypyridine-2-carboxylate typically involves the reaction of 5-butoxypyridine-2-carboxylic acid with a calcium salt, such as calcium chloride or calcium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Calcium;5-butoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butoxy group or the pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylate oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Calcium;5-butoxypyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of calcium;5-butoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
Calcium;5-butoxypyridine-2-carboxylate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to other pyridinecarboxylates
Properties
CAS No. |
89816-15-9 |
|---|---|
Molecular Formula |
C20H24CaN2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
calcium;5-butoxypyridine-2-carboxylate |
InChI |
InChI=1S/2C10H13NO3.Ca/c2*1-2-3-6-14-8-4-5-9(10(12)13)11-7-8;/h2*4-5,7H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
XGHLZIABMZGESO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C(=O)[O-].CCCCOC1=CN=C(C=C1)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















